1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one
CAS No.:
Cat. No.: VC18826085
Molecular Formula: C10H9Cl2FO
Molecular Weight: 235.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9Cl2FO |
|---|---|
| Molecular Weight | 235.08 g/mol |
| IUPAC Name | 1-chloro-1-[3-(chloromethyl)-5-fluorophenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5H2,1H3 |
| Standard InChI Key | IYTFIODCTVQAFR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)CCl)F)Cl |
Introduction
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2FO and a molecular weight of 235.08 g/mol . This compound features a chlorinated propanone structure, characterized by a chloro group and a chloromethyl group attached to a fluorophenyl moiety. The presence of these functional groups contributes to its unique chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one typically involves several steps, beginning with readily available precursors. Common reagents for these reactions include sodium hydroxide, lithium aluminum hydride, and various acids or bases, with the products depending on the specific reaction conditions used.
Biological Activity and Applications
1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one exhibits notable biological activity. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors. The compound may influence cellular pathways related to signal transduction and gene expression. Preliminary studies have hinted at possible antimicrobial and anticancer properties, warranting further investigation into its pharmacological potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one | C9H8ClFO2 | Contains hydroxyl group; potential for different biological activity. |
| 4-Chloromethyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole | C12H10ClFNO | Features an oxazole ring; distinct reactivity profile. |
| 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one | C10H10ClFO | Similar structure but lacks additional chloro substituent; different reactivity. |
The uniqueness of 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one lies in its combination of multiple halogen substituents (chlorine and fluorine) on the phenyl ring, significantly influencing its chemical reactivity and biological activity compared to similar compounds.
Research Findings and Future Directions
Research indicates that 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one may act as an inhibitor or modulator of specific enzymes and receptors. This interaction can lead to alterations in biochemical processes, including cell proliferation and metabolic pathways. Further studies are needed to fully explore its potential applications in medicinal chemistry and organic synthesis.
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